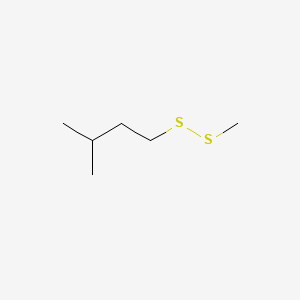

Methyl isopentyl disulfide

概要

説明

Methyl isopentyl disulfide is an organic compound with the molecular formula C6H14S2. It is also known by other names such as methyl 3-methylbutyl disulfide and 2-methyl-5,6-dithiaheptane . This compound belongs to the class of organic disulfides, which are characterized by the presence of a disulfide bond (–S–S–) between two sulfur atoms.

準備方法

Synthetic Routes and Reaction Conditions: Methyl isopentyl disulfide can be synthesized through the reaction of isopentyl alcohol with methanesulfenyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate sulfenyl chloride, which then reacts with the alcohol to form the disulfide compound .

Industrial Production Methods: In industrial settings, this compound can be produced through the oxidation of isopentyl mercaptan using oxidizing agents such as hydrogen peroxide or sodium hypochlorite. The reaction conditions typically involve controlled temperatures and pH to ensure the selective formation of the disulfide bond .

化学反応の分析

Reduction Reactions

The disulfide bond in methyl isopentyl disulfide undergoes reductive cleavage to yield corresponding thiols. This reaction is critical in biochemical and industrial contexts:

-

Reduction by Dithiols : Serinol-based reducing agents like 2-(dibenzylamino)propane-1,3-dithiol (DPDT) efficiently cleave disulfide bonds. In comparative studies, DPDT demonstrated efficacy comparable to dithiothreitol (DTT), achieving near-quantitative reduction under mild conditions (25–60°C, pH 7–9) .

-

Products : Reduction produces methyl mercaptan (CH₃SH) and isopentyl mercaptan ((CH₃)₂CHCH₂CH₂SH).

Table 1: Reduction Efficiency of DPDT vs. DTT

| Reducing Agent | Temperature (°C) | Reaction Time (h) | Reduction Yield (%) |

|---|---|---|---|

| DPDT | 25 | 2 | 98 |

| DTT | 25 | 2 | 99 |

| Data inferred from disulfide reduction studies in . |

Oxidation and Stability

While disulfides are oxidation products of thiols, this compound can undergo further oxidation under aggressive conditions:

Acid/Base-Mediated Reactions

The disulfide bond reacts under acidic or alkaline conditions:

-

Alkaline Cleavage : In the presence of strong bases (e.g., NaOH), nucleophilic attack at sulfur can lead to bond scission, producing thiols and sulfenate ions (RS⁻). This is exploited in synthetic routes for sulfur-containing compounds .

-

Acidic Conditions : Protonation of the sulfur atoms weakens the S-S bond, facilitating decomposition into thiols and elemental sulfur .

Thermal Decomposition

At elevated temperatures (>100°C), this compound decomposes via:

-

Homolytic Cleavage : Generates thiyl radicals (CH₃S· and (CH₃)₂CHCH₂CH₂S·), which recombine to form mixed disulfides or oxidize to sulfoxides.

-

Byproducts : Includes hydrogen sulfide (H₂S) and olefins from β-elimination reactions .

Table 2: Thermal Stability Parameters

| Temperature (°C) | Decomposition Products |

|---|---|

| 100–120 | Thiyl radicals, trace H₂S |

| >150 | Olefins, polysulfides, SO₂ (trace) |

| Data extrapolated from analogous disulfides in . |

Biological and Enzymatic Reactions

This compound is implicated in microbial metabolism:

科学的研究の応用

Chemistry

MIPDS is primarily utilized as a reagent in organic synthesis. It plays a significant role in:

- Formation of Disulfide Bonds : Essential for constructing complex molecules.

- Reactivity Studies : Understanding the behavior of sulfur-containing compounds in organic reactions.

Biology

Research indicates that MIPDS exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that MIPDS can inhibit the growth of certain bacteria and fungi.

- Antioxidant Activity : The compound may help neutralize free radicals, suggesting a role in oxidative stress-related research.

Medicine

Ongoing research is exploring MIPDS's therapeutic applications:

- Drug Development : Investigations into its use for targeting diseases associated with oxidative stress.

- Biomolecular Interactions : Understanding how MIPDS interacts with proteins containing thiol groups can lead to insights into cellular processes.

Industry

MIPDS is also used as a flavoring agent due to its characteristic odor, making it valuable in the food industry. Its sensory properties are leveraged in various food products to enhance flavor profiles.

Case Study 1: Antimicrobial Activity

A study published in PLOS ONE investigated the volatile compounds present in the urine of red foxes, including MIPDS. The findings suggested that MIPDS contributes to the antimicrobial properties observed in these natural samples, highlighting its potential ecological role and applications in wildlife biology .

Case Study 2: Flavoring Agent Evaluation

The European Food Safety Authority (EFSA) evaluated various flavoring substances, including MIPDS. The assessment focused on its safety and efficacy as a flavoring agent, emphasizing the need for further studies to clarify its genotoxic potential . This evaluation is critical for regulatory approval and safe usage in food products.

作用機序

The mechanism of action of methyl isopentyl disulfide involves its ability to interact with biological molecules through the disulfide bond. This bond can undergo redox reactions, leading to the formation of reactive sulfur species that can modulate cellular processes. The compound can target proteins with thiol groups, leading to the formation of mixed disulfides and affecting protein function .

類似化合物との比較

Methyl isopentyl disulfide can be compared with other similar disulfide compounds such as:

Dimethyl disulfide: Similar structure but with two methyl groups instead of an isopentyl group.

Diisopropyl disulfide: Contains two isopropyl groups instead of a methyl and an isopentyl group.

Diphenyl disulfide: Contains two phenyl groups, making it more aromatic and less volatile.

Uniqueness: this compound is unique due to its specific combination of a methyl and an isopentyl group, which imparts distinct chemical and physical properties, such as its characteristic odor and reactivity .

生物活性

Methyl isopentyl disulfide (MIPDS) is a sulfur-containing organic compound recognized for its diverse biological activities. This article delves into the biological implications of MIPDS, focusing on its antibacterial properties, potential therapeutic applications, and underlying mechanisms of action.

- Chemical Formula : C₆H₁₄S₂

- Molecular Weight : 150.305 g/mol

- CAS Registry Number : 72437-56-0

MIPDS is classified as a disulfide compound, which plays a significant role in various biochemical processes due to its unique structure that allows for interactions with biological molecules.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of MIPDS, particularly against pathogenic bacteria. The following table summarizes key findings from various research studies:

The antibacterial effects of MIPDS are primarily attributed to its ability to disrupt bacterial cell walls and inhibit essential biosynthetic pathways:

- Cell Wall Disruption : MIPDS induces morphological changes in bacteria, leading to cell lysis. Scanning Electron Microscopy (SEM) studies show significant fragmentation and rupture of bacterial cells upon treatment with MIPDS at concentrations above 6.25 μg/mL .

- Inhibition of the MEP Pathway : The compound targets the 2-methyl-D-erythritol 4-phosphate (MEP) pathway, crucial for terpenoid biosynthesis in bacteria but absent in mammals. This inhibition leads to downregulation of key enzymes such as Dxs and Dxr, which are essential for bacterial survival .

- Reactive Oxygen Species (ROS) Production : MIPDS treatment results in elevated levels of ROS, contributing to oxidative stress within bacterial cells, ultimately leading to apoptosis-like cell death .

Case Studies

Several case studies have explored the practical applications of MIPDS in various fields:

- Food Safety : Research indicates that MIPDS can effectively inhibit the growth of foodborne pathogens, making it a potential candidate for natural food preservatives . Its ability to disrupt biofilm formation can enhance food safety by preventing bacterial colonization on surfaces.

- Therapeutic Applications : The antibacterial properties of MIPDS suggest its potential use in developing new antimicrobial agents, particularly against antibiotic-resistant strains of bacteria .

特性

IUPAC Name |

3-methyl-1-(methyldisulfanyl)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S2/c1-6(2)4-5-8-7-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTOMWDBKHINLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30222733 | |

| Record name | Methyl isopentyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Brown, roasted aroma | |

| Record name | Methyl isopentyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1683/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Sparingly soluble in water, Soluble (in ethanol) | |

| Record name | Methyl isopentyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1683/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.943-0.948 | |

| Record name | Methyl isopentyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1683/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

72437-56-0 | |

| Record name | Methyl 3-methylbutyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72437-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl isopentyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072437560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl isopentyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disulfide, methyl 3-methylbutyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ISOPENTYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XDI7Q3QL3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl isopentyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。